2-(Aminomethyl)pyridin-3-ol dihydrochloride chemical structure and properties
2-(Aminomethyl)pyridin-3-ol dihydrochloride chemical structure and properties
An In-Depth Technical Guide to 2-(Aminomethyl)pyridin-3-ol Dihydrochloride: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(aminomethyl)pyridin-3-ol dihydrochloride, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] This document details the structural features, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and the known and potential applications of this versatile building block. By combining a primary amine and a hydroxyl group on a pyridine core, this molecule offers multiple reaction sites for the development of novel chemical entities for drug discovery and materials science.[3] This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's characteristics and utility.
Introduction to Pyridine Scaffolds in Medicinal Chemistry
The pyridine ring is a fundamental N-containing aromatic heterocycle that is a cornerstone of modern medicinal chemistry.[1] Its derivatives are known to exhibit an exceptionally broad range of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and analgesic properties.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which often plays a crucial role in molecular recognition and binding to biological targets such as enzymes and receptors.
2-(Aminomethyl)pyridin-3-ol, in its dihydrochloride salt form, is a particularly valuable derivative. It incorporates three key functional elements onto a single, compact scaffold:
-
A Pyridine Ring: Provides the core aromatic system with its unique electronic and solubility properties.
-
A Primary Aminomethyl Group (-CH₂NH₂): A versatile nucleophilic and basic handle, ideal for forming amides, sulfonamides, imines, and for use as a ligand for metal catalysts.[3]
-
A Phenolic Hydroxyl Group (-OH): A hydrogen bond donor/acceptor that can be functionalized into ethers or esters, allowing for fine-tuning of a molecule's physicochemical properties.
This trifunctional arrangement makes 2-(aminomethyl)pyridin-3-ol dihydrochloride a highly strategic starting material for constructing libraries of more complex molecules for screening and lead optimization in drug discovery programs.
Physicochemical and Structural Characterization
Chemical Structure and Identifiers
The compound consists of a pyridine ring substituted at the 2-position with an aminomethyl group and at the 3-position with a hydroxyl group. The dihydrochloride salt form indicates that both the pyridine ring nitrogen and the primary amine nitrogen are protonated, each associated with a chloride counter-ion.
| Identifier | Value | Source |
| Chemical Name | 2-(aminomethyl)pyridin-3-ol dihydrochloride | [4] |
| CAS Number | 2230803-53-7 | [4] |
| Molecular Formula | C₆H₁₀Cl₂N₂O | Inferred from structure |
| Molecular Weight | 201.06 g/mol | Inferred from formula |
| Parent Compound | 2-(Aminomethyl)pyridin-3-ol | |
| Parent CAS | 194665-89-9 | |
| Parent Formula | C₆H₈N₂O | |
| Parent Mol. Weight | 124.14 g/mol | |
| InChI Key (Parent) | DMFOVOSDFLKXRW-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Canonical SMILES | C1=CC(=C(N=C1)CN)O.Cl.Cl | Inferred from structure |
Spectroscopic Profile (Anticipated)
Full structural elucidation and confirmation rely on a combination of spectroscopic techniques. Based on the structure, the following spectral characteristics are expected:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet or AB quartet for the methylene (-CH₂) protons, and broad signals for the amine (-NH₃⁺) and hydroxyl (-OH) protons which may exchange with D₂O. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the protonated ring nitrogen.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display six unique carbon signals: three for the CH groups in the pyridine ring, two for the quaternary carbons (one bearing the hydroxyl group and one bearing the aminomethyl group), and one for the methylene carbon.[5]
-
FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include a broad O-H stretch from the hydroxyl group, N-H stretching bands from the primary ammonium group, C-H stretches for the aromatic and aliphatic portions, and C=C and C=N stretching vibrations characteristic of the pyridine ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would likely show a prominent peak for the parent cation [M+H]⁺ at m/z 125.1, corresponding to the free base.
Synthesis and Purification
The synthesis of substituted pyridines can be approached from numerous established pathways.[6][7] A logical and efficient strategy for preparing 2-(aminomethyl)pyridin-3-ol involves the catalytic hydrogenation of a suitable precursor, such as 3-hydroxy-2-pyridinecarbonitrile. This method is advantageous as it often proceeds with high yield and selectivity under standard conditions.
Synthesis Workflow Visualization
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol describes a representative synthesis via the reduction of 3-hydroxy-2-pyridinecarbonitrile.
Objective: To synthesize 2-(aminomethyl)pyridin-3-ol dihydrochloride.
Materials:
-
3-Hydroxy-2-pyridinecarbonitrile
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid
-
Hydrogen Gas (H₂)
-
Ethanolic Hydrochloric Acid (e.g., 4M solution)
-
Diethyl Ether
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Methodology:
-
Vessel Preparation: To a suitable high-pressure hydrogenation vessel, add 3-hydroxy-2-pyridinecarbonitrile (1.0 eq).
-
Rationale: The reaction is performed in a specialized vessel designed to safely handle pressurized hydrogen gas.
-
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 5-10 mol %).
-
Rationale: Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitriles to primary amines.[8] An inert atmosphere prevents premature reaction and is a standard safety measure for handling hydrogenation catalysts, which can be pyrophoric.
-
-
Solvent Addition: Add anhydrous ethanol as the primary solvent, followed by a small amount of glacial acetic acid (e.g., 2-5% v/v).
-
Rationale: Ethanol is an excellent solvent for the starting material and product. The addition of acid prevents catalyst poisoning by the product amine and ensures the reaction goes to completion.
-
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases (typically 12-24 hours).
-
Rationale: Vigorous stirring is essential to ensure efficient contact between the substrate, catalyst, and hydrogen gas. Reaction progress is monitored by the consumption of hydrogen.
-
-
Catalyst Removal: After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethanol.
-
Rationale: Celite is a fine, inert filtration aid that ensures all solid catalyst particles are removed from the solution. This step is critical as residual palladium can interfere with subsequent steps or applications.
-
-
Solvent Removal: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 2-(aminomethyl)pyridin-3-ol free base, likely as an oil or solid.
-
Salt Formation and Purification: Dissolve the crude free base in a minimal amount of anhydrous ethanol. Cool the solution in an ice bath and add ethanolic HCl (2.2 eq) dropwise with stirring. The dihydrochloride salt should precipitate.
-
Rationale: Conversion to the dihydrochloride salt is a common and effective method for purifying and isolating amines. Salts are typically crystalline solids that are easier to handle and have better stability than the corresponding free bases.
-
-
Isolation: If precipitation is slow, it can be induced by the addition of a less polar co-solvent, such as diethyl ether. Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis as described in Section 2.2.
Biological Significance and Potential Applications
While specific biological activity data for 2-(aminomethyl)pyridin-3-ol dihydrochloride is not extensively published, the structural motifs are present in a wide array of bioactive molecules. Its primary role is as a versatile intermediate for further chemical synthesis.[3][9]
Role as a Synthetic Building Block
The compound's value stems from its two distinct, readily functionalizable groups. This allows for selective chemical modifications to build molecular complexity. For example, the primary amine can be acylated, alkylated, or used in reductive amination, while the hydroxyl group can be etherified or esterified. This dual functionality makes it an ideal scaffold for combinatorial chemistry and the synthesis of targeted compound libraries.
Potential Therapeutic Areas (Inferred from Analogs)
Based on the activities of related aminopyridine and pyridinol derivatives, this scaffold holds potential for developing agents in several therapeutic areas:
-
Oncology: Pyridine derivatives are integral to many anticancer agents that function as kinase inhibitors, tubulin polymerization inhibitors, and DNA binding agents.[1] The aminomethyl pyridine scaffold, in particular, has been explored for creating novel cytotoxic agents.[1]
-
Infectious Diseases: The pyridine ring is a common feature in antimicrobial and antiviral compounds.[2] Notably, pyridine-2-methylamine derivatives have recently been identified as potent inhibitors of the MmpL3 protein, a critical transporter in Mycobacterium tuberculosis, making this scaffold highly relevant for the development of new anti-tubercular drugs.[10]
-
Neurological Disorders: The ability of small heterocyclic molecules to cross the blood-brain barrier makes them attractive for CNS drug discovery. Aminopyridine derivatives are used as intermediates for pharmaceuticals targeting neurological conditions.[11][12]
Structure-Application Relationship
Caption: Logical relationship between the core scaffold and its potential applications.
Safety, Handling, and Storage
Hazard Identification
This compound and its parent free base are classified as hazardous.[4] Appropriate precautions must be taken at all times.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]
-
Signal Word: Warning.[4]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14][15] The parent compound is recommended to be stored at 2-8°C, sealed in a dry container, and kept in a dark place.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[13]
Conclusion and Future Outlook
2-(Aminomethyl)pyridin-3-ol dihydrochloride is a valuable and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its trifunctional nature provides a robust platform for generating diverse molecular architectures. While its primary current role is as a synthetic intermediate, the prevalence of its core structure in numerous bioactive compounds suggests that its derivatives are prime candidates for screening in a variety of therapeutic areas, most notably in the development of novel anti-infective and anticancer agents. Future research will likely focus on the efficient incorporation of this scaffold into combinatorial libraries to explore its full potential in the quest for new and effective therapeutics.
References
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Askar, F. W., Abood, N. K., Jinzeel, N. A., & Falih, M. S. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry, 52, 453-465. Retrieved from [Link]
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Al-Hourani, B. J., Al-Awaida, W. A., Sweidan, K. A., & Al-Qawasmeh, R. A. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3433. Retrieved from [Link]
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Khan, I., et al. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Retrieved from [Link]
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Zhang, Z., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 66(15), 10546–10562. Retrieved from [Link]
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